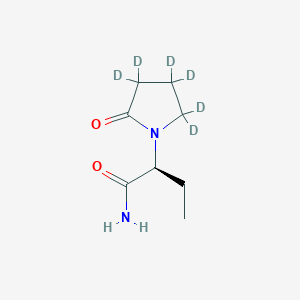

Levetiracetam-D6

Vue d'ensemble

Description

Le lévétiracétam-d6 est une forme deutérée du lévétiracétam, un médicament anticonvulsivant utilisé principalement pour traiter l'épilepsie. Les atomes de deutérium dans le lévétiracétam-d6 remplacent les atomes d'hydrogène dans la molécule de lévétiracétam originale, ce qui peut potentiellement modifier ses propriétés pharmacocinétiques. Ce composé est utilisé dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme du lévétiracétam.

Mécanisme D'action

Target of Action

Levetiracetam-D6, also known as (2S)-2-[2-Oxo(2H_6_)pyrrolidin-1-yl]butanamide or (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide, primarily targets the synaptic vesicle protein 2A (SV2A) . SV2A is a protein that plays a crucial role in the regulation of neurotransmitter release in the brain . In addition to SV2A, this compound also interacts with other molecular targets that involve calcium homeostasis , the GABAergic system , and AMPA receptors .

Mode of Action

This compound exerts its action through an interaction with SV2A . This interaction results in the modulation of neurotransmitter release, thereby affecting neuronal excitability and seizure activity . The compound’s interaction with other targets like calcium channels and GABAergic system further contributes to its antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties .

Biochemical Pathways

It is known that the drug’s interaction with sv2a and other targets influences several neuronal processes, includingcalcium homeostasis and neurotransmitter release . These interactions can lead to downstream effects such as reduced neuronal excitability and seizure activity .

Pharmacokinetics

This compound exhibits predictable, linear, and dose-proportional pharmacokinetics . The compound’s pharmacokinetics is influenced by factors such as body weight and renal function . Children, for instance, show higher clearance per kilogram body weight than adults, indicating that a higher dosage is required for children per kilogram body weight . Additionally, coadministered medications can also influence the pharmacokinetics of this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter release via its interaction with SV2A . This leads to a decrease in neuronal excitability and seizure activity . The drug’s interaction with other targets can also result in antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the drug’s pharmacokinetics and overall effectiveness . .

Analyse Biochimique

Biochemical Properties

LEVETIRACETAM-D6 interacts with several enzymes and proteins. For instance, it has been shown to interact with the synaptic vesicle protein 2A (SV2A), which is believed to be its primary target . This interaction is thought to contribute to its antiepileptic properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to be effective in seizure control, indicating its influence on neuronal cell function . It is also suggested to have impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as SV2A . This interaction is thought to modulate synaptic neurotransmitter release, thereby exerting its antiepileptic effects .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, it has been shown that chronic administration of Levetiracetam can decrease cortical Aβ42 levels and lower the amyloid plaque burden .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on the zebrafish model of epilepsy, it was found that this compound had significant effects on the transcriptome of the model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes minimal metabolism with 30% of the dose metabolized by hydrolysis to a deaminated metabolite . This metabolism is independent of the hepatic cytochrome P450 system and is via a type-B esterase enzyme located in whole blood .

Transport and Distribution

This compound is rapidly absorbed after oral ingestion, with a bioavailability of ≥95% . Its volume of distribution is 0.5–0.7 L/kg, indicating that it is distributed throughout the body .

Subcellular Localization

Given its interaction with SV2A, a protein located in synaptic vesicles, it is likely that this compound may also be found in these subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du lévétiracétam-d6 implique l'incorporation d'atomes de deutérium dans la molécule de lévétiracétam. Une méthode courante est l'hydrogénation catalytique du précurseur deutéré correspondant. Le processus implique généralement l'utilisation d'une source de gaz deutérium et d'un catalyseur approprié, tel que le palladium sur carbone, dans des conditions contrôlées de température et de pression.

Méthodes de production industrielle : La production industrielle du lévétiracétam-d6 suit des principes similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haute pression et de catalyseurs efficaces pour garantir un rendement et une pureté élevés. Le précurseur deutéré est soumis à une hydrogénation catalytique, suivie d'étapes de purification telles que la cristallisation ou la chromatographie pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le lévétiracétam-d6 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le lévétiracétam-d6 en ses formes réduites.

Substitution : Les réactions de substitution peuvent remplacer les groupes fonctionnels dans la molécule par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes ou les agents alkylants sont utilisés dans des conditions appropriées.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la réduction peut produire des alcools ou des amines.

4. Applications de la recherche scientifique

Le lévétiracétam-d6 est largement utilisé dans la recherche scientifique pour diverses applications :

Chimie : Il est utilisé pour étudier les propriétés chimiques et la réactivité des composés deutérés.

Biologie : Les chercheurs utilisent le lévétiracétam-d6 pour étudier les voies métaboliques et les effets biologiques des médicaments deutérés.

Médecine : Le composé est utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion du lévétiracétam.

Industrie : Le lévétiracétam-d6 est utilisé dans le développement de nouveaux produits pharmaceutiques et dans les processus de contrôle qualité pour garantir la cohérence et la pureté des formulations médicamenteuses.

5. Mécanisme d'action

Le lévétiracétam-d6 exerce ses effets par un mécanisme similaire à celui du lévétiracétam. Il se lie à la protéine 2A de la vésicule synaptique (SV2A) dans le cerveau, qui est censée moduler la libération de neurotransmetteurs et réduire l'excitabilité neuronale. Cette interaction contribue à contrôler les crises et procure des effets neuroprotecteurs. De plus, le lévétiracétam-d6 peut influencer l'homéostasie du calcium, le système GABAergique et les récepteurs AMPA, contribuant ainsi à ses propriétés antiépileptiques et neuroprotectrices .

Applications De Recherche Scientifique

Levetiracetam-d6 is widely used in scientific research for various applications:

Chemistry: It is used to study the chemical properties and reactivity of deuterated compounds.

Biology: Researchers use this compound to investigate the metabolic pathways and biological effects of deuterated drugs.

Medicine: The compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of levetiracetam.

Industry: this compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug formulations.

Comparaison Avec Des Composés Similaires

Le lévétiracétam-d6 est unique en raison de la présence d'atomes de deutérium, qui peuvent modifier ses propriétés pharmacocinétiques par rapport au lévétiracétam non deutéré. Des composés similaires comprennent :

Lévétiracétam : La forme non deutérée, largement utilisée comme anticonvulsivant.

Brivaracétam : Un composé apparenté ayant un mécanisme d'action similaire mais une affinité plus élevée pour SV2A.

Diazepam : Un autre anticonvulsivant ayant un mécanisme d'action différent, agissant sur les récepteurs GABA.

L'unicité du lévétiracétam-d6 réside dans sa teneur en deutérium, qui peut fournir des informations sur le comportement métabolique et pharmacocinétique des médicaments deutérés.

Activité Biologique

Levetiracetam-D6, a deuterated form of the antiepileptic drug levetiracetam, has garnered attention in the scientific community for its unique pharmacological properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, antioxidant properties, and other relevant findings from recent studies.

Overview of this compound

Levetiracetam is primarily used as an anticonvulsant medication for the treatment of epilepsy. The introduction of its deuterated form, this compound, aims to enhance its pharmacokinetic profile and provide insights into its biological activity through isotope labeling. The chemical structure of this compound allows for improved stability and potentially altered metabolic pathways compared to its non-deuterated counterpart.

The primary mechanism by which Levetiracetam exerts its effects involves binding to the synaptic vesicle protein 2A (SV2A), which plays a crucial role in neurotransmitter release. This interaction is believed to modulate synaptic transmission and reduce seizure activity by decreasing the rate of vesicle release in neurons .

Key Mechanisms:

- SV2A Modulation : Binding to SV2A decreases neurotransmitter release.

- Calcium Regulation : Influences calcium-dependent vesicular neurotransmitter release.

- Neuroprotective Effects : Potentially reduces oxidative stress through modulation of antioxidant enzymes.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to those of levetiracetam. It is rapidly absorbed with nearly complete bioavailability (approximately 96%) and reaches peak plasma concentrations within one hour after oral administration . The elimination profile indicates renal excretion as the primary route, making it an efficient drug for managing seizure disorders.

| Parameter | Levetiracetam | This compound |

|---|---|---|

| Bioavailability | ~96% | ~96% |

| Peak Plasma Concentration | ~1 hour | ~1 hour |

| Half-life | 6-8 hours | 6-8 hours |

| Primary Excretion Route | Renal | Renal |

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of Levetiracetam, suggesting that it may play a role in reducing oxidative stress in various models of epilepsy. In vitro studies demonstrated that Levetiracetam exhibited significant scavenging activity against hydroxyl radicals (HO•), which are known to contribute to cellular damage .

Findings on Antioxidant Activity:

- Scavenging Capacity : IC50 value against HO• was found to be 2751 mM.

- Oxidative Stress Markers : Increased activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx) were observed in treated models.

- Mechanistic Insights : Modulation of pathways such as PI3K/AKT/mTOR may underlie its antioxidant effects, contributing to neuronal protection during oxidative stress conditions .

Case Studies and Research Findings

Several pivotal clinical trials have evaluated the efficacy and safety of levetiracetam in treating refractory partial-onset seizures. These studies indicate that levetiracetam significantly reduces seizure frequency compared to placebo, with responder rates being notably higher in patients receiving active treatment .

Summary of Clinical Trials:

- Study Design : Multicenter, double-blind, placebo-controlled.

- Population : Patients aged 14-70 with refractory seizures.

- Results :

- Median percentage reduction in seizure frequency was statistically significant across various dosing groups (1000 mg/day to 3000 mg/day).

- Responder rates exceeded those in placebo groups, indicating robust efficacy.

Propriétés

IUPAC Name |

(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUVLMMVZITSG-QXMLZOKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649402 | |

| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133229-30-7 | |

| Record name | (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Levetiracetam-d6 chosen as the internal standard for this study?

A1: The research paper focuses on developing a method to quantify Lacosamide in human plasma. [] this compound, a deuterated analog of the antiepileptic drug Levetiracetam, was likely chosen due to its similar chemical structure and properties to Lacosamide. This similarity allows this compound to mimic the extraction and derivatization behavior of Lacosamide during sample preparation.

Q2: How does the use of this compound contribute to the validation of the analytical method?

A2: The inclusion of this compound as an internal standard is crucial for method validation. [] By comparing the signal response of Lacosamide to the known concentration of this compound, researchers can establish:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.